1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a complex organic compound that features a unique structure combining an oxazole ring, a piperidine ring, and a carboxylic acid group
Scientific Research Applications
1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings.
Mechanism of Action
Isoxazole derivatives, including the compound , have been reported to have immunoregulatory properties . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The exact mechanism of action of this specific compound is not mentioned in the retrieved papers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring through a cyclization reaction involving an appropriate precursor The ethylphenyl group is introduced via Friedel-Crafts alkylation, followed by the formation of the piperidine ring through a Mannich reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Solvent selection and temperature control are critical factors in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated derivatives of the original compound.
Comparison with Similar Compounds
- 1-{[2-(4-Methylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
- 1-{[2-(4-Propylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
- 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
Uniqueness: 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
1-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-14-4-6-15(7-5-14)18-20-17(13(2)24-18)12-21-10-8-16(9-11-21)19(22)23/h4-7,16H,3,8-12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXZFYVVLYBLLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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